molecular formula C7H8N4 B1454766 [1,2,4]三唑并[1,5-a]吡啶-7-甲胺 CAS No. 1313726-30-5

[1,2,4]三唑并[1,5-a]吡啶-7-甲胺

货号 B1454766
CAS 编号: 1313726-30-5
分子量: 148.17 g/mol
InChI 键: GNRAFJNQNVUWOZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2,4-Triazolo[1,5-a]pyridin-7-ylmethanamine, also known as TAPM, is an organic compound that belongs to the class of heterocyclic compounds. It is a nitrogen-containing heterocycle with a five-membered ring and two nitrogen atoms in the ring. TAPM has been found to have a wide range of biological applications, including as an inhibitor of enzymes, as a ligand for metal ions, and as a ligand for cell-surface receptors. TAPM has been extensively studied for its potential use in drug discovery, as a potential treatment for cancer, and for its potential use in biotechnology.

科学研究应用

杂环化合物的合成

杂环化合物的合成是一个重要的研究领域,因为它们在药物化学中很常见。 [1,2,4]三唑并[1,5-a]吡啶是利用各种方法合成的,包括从烯胺腈进行微波介导的、无催化剂的合成 。该过程是环保的,并展现出广泛的底物范围、良好的官能团耐受性,并能以良好至优异的产率得到产物。

药物化学与药物设计

在药物设计中,[1,2,4]三唑并[1,5-a]吡啶由于其生物活性而作为多种药物的骨架。 它们被用于合成像GLPG0634(filgotinib)和CEP33779这样的药物,它们是强效的Janus激酶抑制剂 。这些化合物在治疗类风湿性关节炎和骨髓纤维化等疾病中至关重要。

心血管治疗

含有[1,2,4]三唑并[1,5-a]吡啶部分的化合物已被用于治疗心血管疾病 。它们独特的性质使它们能够与与心脏病相关的生物靶点相互作用,从而提供潜在的治疗益处。

2型糖尿病的治疗

[1,2,4]三唑并[1,5-a]吡啶衍生物在治疗2型糖尿病方面显示出希望 。它们调节与葡萄糖代谢相关的生物途径的能力使它们成为糖尿病管理的有价值候选者。

过度增殖性疾病

这些化合物也应用于过度增殖性疾病的背景中,这些疾病包括各种类型的癌症 。它们的作用机制通常涉及抑制导致不受控制的细胞生长的途径,为这些疾病提供治疗策略。

材料科学

除了它们的生物应用外,[1,2,4]三唑并[1,5-a]吡啶在材料科学中也有用途 。它们可以被掺入材料中以增强导电性或创建具有特定所需功能的新型材料。

生化分析

Biochemical Properties

[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been identified as an inhibitor of Janus kinases (JAK1 and JAK2), which are critical in the signaling pathways of various cytokines and growth factors . The compound interacts with these enzymes by binding to their active sites, thereby preventing their phosphorylation and subsequent activation. This inhibition can modulate immune responses and has potential therapeutic implications for autoimmune diseases and cancers.

Cellular Effects

The effects of [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving cytokines and growth factors . By inhibiting JAK1 and JAK2, the compound can alter gene expression patterns, leading to changes in cellular metabolism and immune responses. This modulation can result in reduced proliferation of certain cell types, making it a potential candidate for anti-cancer therapies .

Molecular Mechanism

At the molecular level, [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine exerts its effects through direct binding interactions with the active sites of JAK1 and JAK2 enzymes . This binding inhibits the enzymes’ activity, preventing the phosphorylation of downstream signaling molecules such as STAT proteins. The inhibition of these pathways can lead to changes in gene expression, ultimately affecting cellular functions such as proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of JAK1 and JAK2, resulting in prolonged modulation of immune responses and cellular functions .

Dosage Effects in Animal Models

The effects of [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK1 and JAK2 without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and immunosuppression have been observed . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing potential side effects.

Metabolic Pathways

[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites can then be excreted via the renal or biliary routes. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of certain metabolites in the body .

Transport and Distribution

Within cells and tissues, [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of [1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine is crucial for its activity. The compound is primarily localized in the cytoplasm, where it interacts with JAK1 and JAK2 enzymes . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular functions .

属性

IUPAC Name

[1,2,4]triazolo[1,5-a]pyridin-7-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-4-6-1-2-11-7(3-6)9-5-10-11/h1-3,5H,4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRAFJNQNVUWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 7-(azidomethyl)-[1,2,4]triazolo[1,5-a]pyridine (4-4) (340 mg, 1.9 mmol) in methanol (20 mL) was added Pd/C (30 mg). The reaction mixture was stirred at room temperature under H2 (1 atm) for 2 h. The mixture was filtered to remove Pd/C. The filtrate was concentrated to afford the title compound (300 mg) MS (m/z): 149 (M+1)+.
Quantity
340 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine
Reactant of Route 2
Reactant of Route 2
[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine
Reactant of Route 3
[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine
Reactant of Route 4
[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine
Reactant of Route 5
Reactant of Route 5
[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine
Reactant of Route 6
[1,2,4]Triazolo[1,5-a]pyridin-7-ylmethanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。